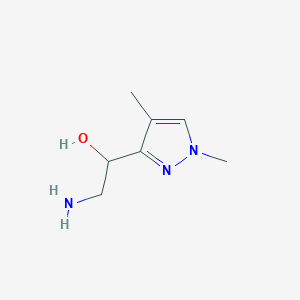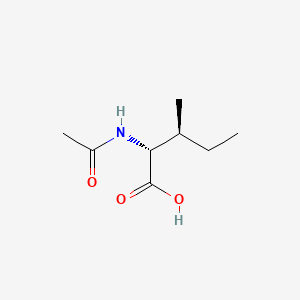
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt is a chemical compound with the molecular formula C6H2ClF2LiO2S and a molecular weight of 218.53 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt typically involves the reaction of 4-chloro-2,3-difluorobenzenesulfonyl chloride with lithium hydroxide or lithium carbonate under controlled conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the lithium ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and strong nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt involves its ability to participate in various chemical reactions through its reactive functional groups . The molecular targets and pathways involved depend on the specific application and reaction conditions . For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex intermediate, which then undergoes further reactions to form the final product .
Comparaison Avec Des Composés Similaires
4-Chloro-2,3-difluorobenzenesulfinic acid lithium salt can be compared with other similar compounds such as:
- Lithium;4-chlorobenzenesulfinate
- Lithium;2,3-difluorobenzenesulfinate
- Lithium;4-chloro-2-fluorobenzenesulfinate
These compounds share similar structural features but differ in their reactivity and applications . The presence of different substituents on the benzene ring can significantly affect the compound’s chemical properties and reactivity .
Propriétés
IUPAC Name |
lithium;4-chloro-2,3-difluorobenzenesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S.Li/c7-3-1-2-4(12(10)11)6(9)5(3)8;/h1-2H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFQXSBGHRQJFL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=C(C(=C1S(=O)[O-])F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2LiO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2362473.png)
![2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2362474.png)
methanone](/img/structure/B2362475.png)

![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride](/img/structure/B2362477.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2362478.png)


![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/new.no-structure.jpg)

![tert-butyl 2-((2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2362486.png)

